1-Ethenyl-2-methylbenzene;2-methylpropyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethenyl-2-methylbenzene; 2-methylpropyl 2-methylprop-2-enoate; octadecyl 2-methylprop-2-enoate is a complex compound composed of three distinct chemical entities. Each of these components has unique properties and applications, making the compound versatile in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction typically occurs under high temperature and pressure conditions to facilitate the formation of the desired product.
2-Methylpropyl 2-methylprop-2-enoate is synthesized through the esterification of 2-methylpropanoic acid with 2-methylpropyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires refluxing to achieve a high yield .
Octadecyl 2-methylprop-2-enoate is prepared by the esterification of 2-methylpropanoic acid with octadecanol. Similar to the previous esterification, an acid catalyst and refluxing conditions are used .
Industrial Production Methods
Industrial production of these compounds often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. Catalysts such as zeolites or metal oxides are commonly used to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Ethenyl-2-methylbenzene undergoes various reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of halogenated or nitrated derivatives.
2-Methylpropyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate primarily undergo:
Hydrolysis: These esters can be hydrolyzed back to their respective acids and alcohols under acidic or basic conditions.
Polymerization: They can participate in radical polymerization reactions to form polymers with various applications.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Acid Catalysts: Sulfuric acid, hydrochloric acid.
Radical Initiators: Benzoyl peroxide, azobisisobutyronitrile (AIBN).
Major Products
Oxidation: Aldehydes, acids.
Substitution: Halogenated or nitrated derivatives.
Hydrolysis: Corresponding acids and alcohols.
Polymerization: Polymers with varying properties.
Wissenschaftliche Forschungsanwendungen
1-Ethenyl-2-methylbenzene is used in the production of polymers and resins, which are essential in the manufacturing of plastics and coatings . It also serves as a precursor for various chemical syntheses.
2-Methylpropyl 2-methylprop-2-enoate and octadecyl 2-methylprop-2-enoate are utilized in the production of specialty polymers and surfactants. These compounds find applications in the cosmetics and personal care industries due to their emollient properties .
Wirkmechanismus
The mechanism of action for these compounds varies based on their application. In polymerization reactions, 1-ethenyl-2-methylbenzene undergoes radical polymerization, where the vinyl group reacts with radical initiators to form long polymer chains . The esters, on the other hand, participate in esterification and hydrolysis reactions, where the ester bond is formed or broken under specific conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Styrene: Similar to 1-ethenyl-2-methylbenzene but lacks the methyl group on the aromatic ring.
Methyl methacrylate: Similar to 2-methylpropyl 2-methylprop-2-enoate but with a different alkyl group.
Stearyl methacrylate: Similar to octadecyl 2-methylprop-2-enoate but with a different alkyl group.
Uniqueness
1-Ethenyl-2-methylbenzene’s unique structure allows for specific polymerization reactions that are not possible with styrene . The esters’ long alkyl chains provide unique emollient properties, making them valuable in the cosmetics industry .
Eigenschaften
CAS-Nummer |
53879-74-6 |
---|---|
Molekularformel |
C39H66O4 |
Molekulargewicht |
598.9 g/mol |
IUPAC-Name |
1-ethenyl-2-methylbenzene;2-methylpropyl 2-methylprop-2-enoate;octadecyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C22H42O2.C9H10.C8H14O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-3-9-7-5-4-6-8(9)2;1-6(2)5-10-8(9)7(3)4/h2,4-20H2,1,3H3;3-7H,1H2,2H3;6H,3,5H2,1-2,4H3 |
InChI-Schlüssel |
SIMCIWVUKKYWNA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC1=CC=CC=C1C=C.CC(C)COC(=O)C(=C)C |
Verwandte CAS-Nummern |
53879-74-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.